molecular formula C13H20N2O4 B12886973 Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate

Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B12886973
M. Wt: 268.31 g/mol
InChI Key: WKFNNWZZKSHUBT-UHFFFAOYSA-N
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Description

Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H20N2O4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and aromatic primary amines under acid-catalyzed conditions . The reaction proceeds through the formation of a bis-enaminone intermediate, which undergoes cyclization to form the pyrrole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 651744-39-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C13_{13}H20_{20}N2_2O4_4
  • Molecular Weight : 268.31 g/mol

The compound features a pyrrole ring with two carboxylate groups and an amino group, which contribute to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the reaction of isopropylamine with diethyl malonate under acidic conditions, followed by cyclization to form the pyrrole structure. Various studies have explored different synthetic pathways to optimize yield and purity.

Biological Activities

This compound exhibits a range of biological activities that are summarized below:

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, show significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to diethyl 1-amino-3-isopropyl-1H-pyrrole have demonstrated activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Anticancer Properties

Pyrrole derivatives have been investigated for their anticancer potential. Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Emerging evidence suggests that compounds in the pyrrole family may possess neuroprotective properties. For example, they may modulate neurotransmitter systems or exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .
  • Anticancer Research : In vitro studies reported that certain pyrrole derivatives led to a significant reduction in tumor cell viability in various cancer models .

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

diethyl 1-amino-3-propan-2-ylpyrrole-2,4-dicarboxylate

InChI

InChI=1S/C13H20N2O4/c1-5-18-12(16)9-7-15(14)11(10(9)8(3)4)13(17)19-6-2/h7-8H,5-6,14H2,1-4H3

InChI Key

WKFNNWZZKSHUBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=C1C(C)C)C(=O)OCC)N

Origin of Product

United States

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